REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]([OH:16])=O)[CH2:10][CH:9]2[C:11](O)=[O:12])=[CH:4][CH:3]=1.[NH2:17]C(N)=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:10][CH:9]2[C:11](=[O:12])[NH:17][C:14]3=[O:16])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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58 kg
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Type
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reactant
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Smiles
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CC1=CC=C(C=C1)C1(C(C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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23.8 kg
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Type
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reactant
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Smiles
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NC(=O)N
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Name
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|
Quantity
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465 kg
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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at reflux until the reaction
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Type
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CUSTOM
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Details
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On completion of the reaction period
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Type
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TEMPERATURE
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Details
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the solution was cooled to 80–90° C.
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Type
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WASH
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Details
|
washed with water (69 L)
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Name
|
|
Type
|
product
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Smiles
|
CC1=CC=C(C=C1)C12C(NC(C2C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |